molecular formula C11H15NO2S B3136495 Phenyl N-(3-methylthiopropyl)carbamate CAS No. 417722-75-9

Phenyl N-(3-methylthiopropyl)carbamate

Cat. No.: B3136495
CAS No.: 417722-75-9
M. Wt: 225.31 g/mol
InChI Key: VRJBDPQAVAEYFJ-UHFFFAOYSA-N
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Description

Phenyl N-(3-methylthiopropyl)carbamate is an organic compound with the molecular formula C11H15NO2S It is a carbamate derivative, characterized by the presence of a phenyl group attached to a carbamate moiety, which is further linked to a 3-methylthiopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl N-(3-methylthiopropyl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with 3-methylthiopropylamine under controlled conditions. The reaction typically occurs in an organic solvent such as toluene or dichloromethane, and may require a catalyst to proceed efficiently. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully monitored and controlled to ensure consistent product quality. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Phenyl N-(3-methylthiopropyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the 3-methylthiopropyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamate group can be reduced to form corresponding amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the phenyl ring.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

Phenyl N-(3-methylthiopropyl)carbamate has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Phenyl N-(3-methylthiopropyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the phenyl and 3-methylthiopropyl groups may contribute to the compound’s overall binding affinity and specificity for its targets.

Comparison with Similar Compounds

Phenyl N-(3-methylthiopropyl)carbamate can be compared with other carbamate derivatives such as:

  • Phenyl N-(2-methylthiopropyl)carbamate
  • Phenyl N-(3-ethylthiopropyl)carbamate
  • Phenyl N-(3-methylthioethyl)carbamate

These compounds share similar structural features but differ in the length and branching of the alkyl chain attached to the sulfur atom. The unique combination of the phenyl group and the 3-methylthiopropyl group in this compound may confer distinct chemical and biological properties, making it a valuable compound for further study.

Properties

IUPAC Name

phenyl N-(3-methylsulfanylpropyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-15-9-5-8-12-11(13)14-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJBDPQAVAEYFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCNC(=O)OC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Methylthiopropylamine (5.5 ml, 50 mmol) was used for reaction in the same manner as Production Example 310-1, and purification was performed by silica gel column chromatography (hexane/ethyl acetate system) to obtain the title compound (10.486 g, 46.54 mmol, 93.08%) as a yellow oil.
Quantity
5.5 mL
Type
reactant
Reaction Step One
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
93.08%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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